N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the 5-chloro-2-methylphenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 5-chloro-2-methylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Used in various medicinal applications due to their ability to interact with biological targets.
Thiazole Derivatives: Known for their medicinal properties, including anti-inflammatory and antiviral activities.
Uniqueness
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other applications.
Biological Activity
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C22H22ClN3O3S
- Molecular Weight : 427.94 g/mol
- Chemical Structure :
SMILES Cc1cc C C O N c2ccc Cl cc2 c Cl cc1NC O c3cc I cc I c3O
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell proliferation and apoptosis. The following mechanisms have been identified:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting RET kinase, which plays a crucial role in various cancers. In vitro studies indicate moderate to high potency against RET kinase activity .
- Antiviral Activity : Recent studies have reported that derivatives of benzamide compounds exhibit antiviral properties against human adenoviruses (HAdV). Compounds similar to this compound demonstrated significant inhibition of HAdV replication .
- Histone Deacetylase (HDAC) Inhibition : Compounds within this class have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for inducing cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
Study | Target | IC50 (µM) | Selectivity Index | Notes |
---|---|---|---|---|
Study 1 | RET Kinase | 0.5 | High | Effective in inhibiting cell proliferation |
Study 2 | HAdV | 0.27 | >100 | Low cytotoxicity compared to niclosamide |
Study 3 | HDAC3 | 0.095 | Moderate | Induces apoptosis in solid tumor cells |
Case Studies
- RET Kinase Inhibition : In a study published in Cancer Research, the compound was tested on various cancer cell lines exhibiting RET mutations. Results indicated that it effectively inhibited cell growth and induced apoptosis through downregulation of RET signaling pathways .
- Antiviral Efficacy : A series of substituted benzamide analogues were evaluated for their antiviral properties against HAdV. Among them, one derivative showed an IC50 value of 0.27 µM with significantly reduced cytotoxicity, indicating its potential as a therapeutic agent against viral infections .
- HDAC Inhibition : The compound was assessed for its ability to inhibit HDACs in vitro, demonstrating selectivity for HDAC3 with an IC50 value of 95 nM. This inhibition correlated with enhanced apoptosis rates in treated cancer cell lines .
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-12-4-6-14(22)9-16(12)24-19(26)10-15-11-30-21(23-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHUDJHPZWTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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